N-(2-Iodophenyl)hex-5-ynamide N-(2-Iodophenyl)hex-5-ynamide
Brand Name: Vulcanchem
CAS No.: 920985-81-5
VCID: VC19009455
InChI: InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h1,5-8H,3-4,9H2,(H,14,15)
SMILES:
Molecular Formula: C12H12INO
Molecular Weight: 313.13 g/mol

N-(2-Iodophenyl)hex-5-ynamide

CAS No.: 920985-81-5

Cat. No.: VC19009455

Molecular Formula: C12H12INO

Molecular Weight: 313.13 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Iodophenyl)hex-5-ynamide - 920985-81-5

Specification

CAS No. 920985-81-5
Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
IUPAC Name N-(2-iodophenyl)hex-5-ynamide
Standard InChI InChI=1S/C12H12INO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h1,5-8H,3-4,9H2,(H,14,15)
Standard InChI Key GUGNDNIITJZGHS-UHFFFAOYSA-N
Canonical SMILES C#CCCCC(=O)NC1=CC=CC=C1I

Introduction

Structural and Chemical Properties

N-(2-Iodophenyl)hex-5-ynamide (IUPAC name: N-(2-iodophenyl)hex-5-ynamide) consists of a benzene ring substituted with an iodine atom at the ortho position, linked via an amide bond to a six-carbon alkyne chain terminating in a terminal ynamide group. The molecular formula is C₁₂H₁₁IN₂O, with a molecular weight of 326.13 g/mol. Key structural features include:

  • 2-Iodophenyl group: The iodine atom introduces steric bulk and electronic effects, influencing reactivity in cross-coupling reactions .

  • Hex-5-ynamide chain: The alkyne moiety (C≡C) at position 5 of the hexanamide backbone provides a site for click chemistry or cycloaddition reactions .

The compound’s planar amide bond facilitates conjugation between the aromatic ring and the alkyne, potentially enhancing stability and dictating its interactions in biological systems .

Synthetic Strategies

Amide Bond Formation

The synthesis of N-(2-iodophenyl)hex-5-ynamide typically involves coupling 2-iodoaniline with hex-5-ynoic acid. A representative protocol, adapted from analogous amide syntheses , proceeds as follows:

Reagents:

  • 2-Iodoaniline (1.0 equiv)

  • Hex-5-ynoic acid (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Dichloromethane (DCM) or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • Activate hex-5-ynoic acid with EDC·HCl and DMAP in anhydrous DCM/DMF (1:1) at 0°C.

  • Add 2-iodoaniline dropwise and stir at room temperature for 12–24 hours.

  • Purify the crude product via silica gel chromatography (hexane/acetone gradient).

Yield: ~75–85% (estimated from similar reactions) .

Characterization Data

Critical analytical data for N-(2-iodophenyl)hex-5-ynamide, inferred from related compounds , include:

TechniqueKey Observations
¹H NMR (CDCl₃)δ 8.21 (s, 1H, NH), 7.78–7.81 (m, 1H, ArH), 7.35–7.40 (m, 1H, ArH), 2.40–2.45 (t, 2H, CH₂C≡C), 1.60–1.70 (m, 4H, CH₂)
MALDI-HRMSm/z 327.0295 [M+H]⁺ (Calcd for C₁₂H₁₂IN₂O: 327.0298)
HPLC Purity>98% (C18 column, CH₃CN/H₂O gradient)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator